Monosodium glutamate

Übersicht

Beschreibung

Monosodium glutamate, commonly known as sodium glutamate, is the sodium salt of glutamic acid, a naturally occurring non-essential amino acid. It is widely used as a flavor enhancer in the food industry due to its ability to intensify the savory taste known as umami. This compound is found naturally in foods such as tomatoes, cheese, and seaweed. It was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 .

Vorbereitungsmethoden

Monosodium glutamate can be produced through several methods:

Hydrolysis of Vegetable Proteins: This method involves breaking down vegetable proteins using hydrochloric acid to release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.

Chemical Synthesis: Acrylonitrile is used in a chemical synthesis process to produce this compound.

Bacterial Fermentation: The most common industrial method involves fermenting starch or molasses using bacteria that produce glutamic acid.

Analyse Chemischer Reaktionen

Monosodium glutamate undergoes several types of chemical reactions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form glutamic acid and sodium ions.

Decomposition: When heated above 232°C, this compound decomposes to release toxic fumes containing oxides of nitrogen and sodium.

Neutralization: As an acidic salt, this compound can neutralize bases, generating heat in the process.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Flavor Enhancement

MSG is predominantly used as a flavor enhancer in the food industry. It intensifies umami taste, making food more palatable. The compound is particularly beneficial in low-sodium formulations, allowing for reduced salt content while maintaining flavor intensity. This application is crucial in addressing public health concerns related to high sodium intake.

Nutritional Fortification

In addition to enhancing flavor, MSG can be used to fortify foods with essential amino acids. Studies indicate that the inclusion of MSG in hospital meals for elderly patients improved their nutritional status and quality of life without altering overall protein intake .

| Application | Description |

|---|---|

| Flavor Enhancement | Intensifies umami taste, improves palatability |

| Nutritional Fortification | Increases essential amino acids in food products |

Biopharmaceutical Applications

Cell Culture and Protein Expression

MSG plays a significant role in biopharmaceutical processes, particularly in cell culture. It serves as an important nutrient that supports the growth of mammalian cells, which are often used to produce biopharmaceuticals. The presence of MSG stabilizes pH levels in culture media, essential for optimal cell health .

In recombinant protein expression systems, MSG enhances protein yield by providing necessary nitrogen and carbon sources. This application is vital for producing therapeutic proteins efficiently .

Stabilization in Pharmaceuticals

MSG is utilized as a stabilizer in vaccines and pharmaceutical formulations. It protects active pharmaceutical ingredients from degradation, thus extending shelf life and maintaining efficacy. Additionally, it improves the solubility and bioavailability of drugs, facilitating better absorption in the body .

| Application | Description |

|---|---|

| Cell Culture | Supports mammalian cell growth |

| Protein Expression | Enhances yield and quality of recombinant proteins |

| Stabilization | Protects pharmaceuticals from degradation |

Neuroscience Research

Role in Neurotransmission

MSG is a key player in neuroscience due to its role as a neurotransmitter. Glutamate, derived from MSG, is critical for cognitive functions such as learning and memory. Research into glutamate signaling pathways has implications for developing treatments for neurological disorders like epilepsy and Parkinson’s disease .

Case Studies

Recent studies have shown that alterations in glutamate receptor activity are associated with various neurological conditions. For instance, the upregulation of the glutamate receptor SLC1A1 has been linked to lung cancer progression . These findings highlight MSG's relevance beyond dietary applications.

Health Considerations

While MSG has numerous applications, it has also been scrutinized for potential health risks. Some studies have suggested associations between high MSG intake and various health issues such as obesity and metabolic disorders . However, regulatory bodies like JECFA have deemed MSG safe when consumed within established guidelines .

Wirkmechanismus

Monosodium glutamate exerts its effects by stimulating glutamate receptors in the taste buds, which relay signals to the brain, triggering the umami taste sensation . Additionally, it facilitates the binding of kokumi substances to kokumi receptors, enhancing the intensity of umami, sweet, salty, and fatty tastes . In the gut, this compound is absorbed through glutamate receptors and can be broken down or incorporated into other molecules .

Vergleich Mit ähnlichen Verbindungen

Monosodium glutamate is unique among flavor enhancers due to its specific ability to elicit the umami taste. Similar compounds include:

Monopotassium Glutamate: Another salt of glutamic acid used as a flavor enhancer.

Calcium Diglutamate: A calcium salt of glutamic acid with similar flavor-enhancing properties.

Monoammonium Glutamate: An ammonium salt of glutamic acid used in food processing.

This compound stands out due to its widespread use and effectiveness in enhancing savory flavors in a variety of foods.

Biologische Aktivität

Monosodium glutamate (MSG) is a sodium salt of the amino acid glutamic acid, commonly used as a flavor enhancer in various foods. Its biological activity has been extensively studied, revealing both beneficial and detrimental effects on health. This article reviews the current understanding of MSG's biological activity, including its impact on bone health, neurotoxicity, and potential therapeutic roles.

1. Overview of this compound

MSG is classified as a non-essential amino acid that plays a crucial role in several physiological processes. It is naturally found in various foods and is produced endogenously during protein metabolism. The body metabolizes glutamate primarily in the liver, with significant involvement in energy production and neurotransmission.

2.1 Bone Health

Recent studies have indicated that MSG supplementation may have positive effects on bone density and health:

- Study Findings : In a controlled study involving mice subjected to protein restriction, MSG supplementation at doses of 5, 10, and 20 g/kg of diet improved bone mineral density (BMD) and increased osteoblast activity markers such as P1NP (procollagen type 1 N-terminal propeptide) and osteocalcin. This suggests that MSG can enhance collagen synthesis and maintain bone quality under conditions of dietary protein deficiency .

| Dose of MSG (g/kg diet) | BMD Improvement | Osteoblast Activity Markers |

|---|---|---|

| 5 | Moderate | Increased P1NP |

| 10 | Significant | Increased osteocalcin |

| 20 | High | Enhanced collagen synthesis |

2.2 Neurotoxicity

Conversely, there are concerns regarding the neurotoxic effects of MSG:

- Neurotoxic Effects : Animal studies have shown that high doses of MSG can lead to neurotoxic outcomes, including neuronal cell death and potential links to obesity and diabetes. These findings highlight the need for caution regarding MSG consumption, especially in sensitive populations .

- Genotoxicity : In vitro studies have demonstrated that MSG can induce genotoxic effects in human lymphocytes, leading to chromosomal aberrations and increased rates of sister chromatid exchanges at various concentrations .

Case Study: Drosophila melanogaster Model

In a recent investigation using Drosophila melanogaster as a model organism, researchers assessed the protective role of MSG against oxidative stress:

- Methodology : The study evaluated the survival rates and DNA integrity maintenance when exposed to oxidative genotoxins.

- Findings : Results indicated that MSG may help preserve DNA integrity under oxidative stress conditions, suggesting potential protective roles beyond its use as a flavor enhancer .

4.1 Metabolism and Absorption

The metabolism of MSG yields several metabolites that play roles in various biochemical pathways:

- Metabolites : Key metabolites include alpha-ketoglutarate and malonate, which are involved in energy production and metabolic regulation.

- Absorption Dynamics : Most dietary glutamate is metabolized by the gut during absorption, leading to minimal systemic availability unless consumed in high amounts .

4.2 Receptor Interaction

MSG exerts its biological effects through interaction with specific receptors:

Eigenschaften

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

CAS-Nummer |

142-47-2 |

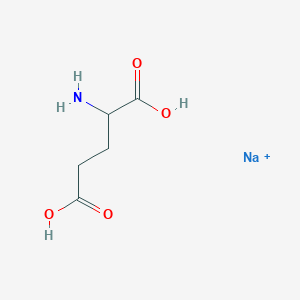

Molekularformel |

C5H8NNaO4 |

Molekulargewicht |

169.11 g/mol |

IUPAC-Name |

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1 |

InChI-Schlüssel |

LPUQAYUQRXPFSQ-DFWYDOINSA-M |

Verunreinigungen |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Isomerische SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+] |

Kanonische SMILES |

C(CC(=O)[O-])C(C(=O)O)N.[Na+] |

Aussehen |

Solid powder |

Siedepunkt |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

Dichte |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

68187-32-6 68187-33-7 68187-34-8 142-47-2 |

Physikalische Beschreibung |

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

28826-18-8 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does monosodium glutamate exert its flavor-enhancing effect?

A1: this compound activates glutamate receptors on the tongue, specifically those responsible for the umami taste. This taste perception is associated with a savory, brothy, or meaty flavor. While the exact mechanism is not fully understood, it is believed that MSG, by binding to these receptors, enhances the signal transduction pathways involved in taste perception. []

Q2: Does this compound cross the blood-brain barrier?

A2: While there is debate on the extent to which this compound crosses the blood-brain barrier, some studies suggest that high doses may lead to elevated glutamate levels in specific brain regions. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H8NO4Na. It has a molecular weight of 169.111 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in these research papers, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information about the compound's structure and functional groups. []

Q5: How stable is this compound under various conditions?

A5: this compound is generally stable under typical food processing and storage conditions. It is highly soluble in water but less soluble in oils and fats. Factors like heat, moisture, and pH can impact its long-term stability. [, , ]

Q6: What are the known toxic effects of this compound in animal studies?

A6: Studies in rodents have shown that high doses of this compound, often administered via injection, can induce oxidative stress and damage in various organs, including the liver, kidneys, testes, and brain. [, , , , , ]

Q7: Are there any known long-term effects of this compound consumption in humans?

A7: While some individuals report sensitivities to MSG, extensive research has not established a definitive link between typical dietary MSG intake and long-term health consequences in humans. Further studies are needed to fully understand its potential long-term effects. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.